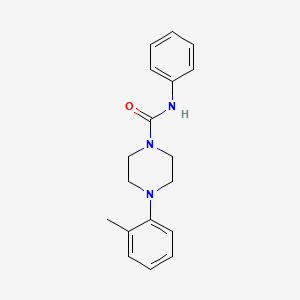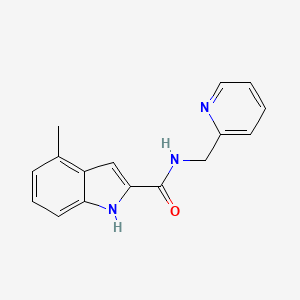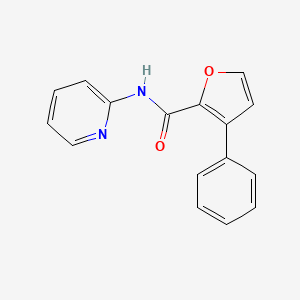
4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of neuroscience and pharmacology. MeOPP is a highly potent and selective agonist for the serotonin 5-HT1A receptor, which plays a crucial role in the regulation of mood, anxiety, and stress-related behaviors.
Mécanisme D'action
4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide exerts its pharmacological effects by selectively binding to the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the 5-HT1A receptor has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which play crucial roles in the regulation of mood, anxiety, and stress-related behaviors. This compound has been shown to increase the activity of the 5-HT1A receptor, leading to the modulation of neurotransmitter release and subsequent changes in behavior.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anxiolytic, antidepressant, and neuroprotective effects in various preclinical models. It has been shown to decrease anxiety-like behaviors in the elevated plus maze test and the light/dark box test. It has also been shown to exhibit antidepressant-like effects in the forced swim test and the tail suspension test. This compound has also been shown to exhibit neuroprotective effects in various models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide is a highly potent and selective agonist for the serotonin 5-HT1A receptor, which makes it suitable for studying the pharmacological effects of 5-HT1A receptor activation. It has been extensively studied in various preclinical models, and its pharmacological effects have been well characterized. However, this compound has limited solubility in water, which can make it difficult to administer in some experimental settings. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several potential future directions for the study of 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide. One area of research could focus on the development of new formulations of this compound that improve its solubility and bioavailability. Another area of research could focus on the development of new analogs of this compound that exhibit improved pharmacological properties. Additionally, further studies could be conducted to investigate the potential therapeutic applications of this compound in the treatment of various neuropsychiatric disorders.
Méthodes De Synthèse
The synthesis of 4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide involves the reaction of 2-methylphenylhydrazine with N-phenylpiperazine-1-carboxamide in the presence of a suitable catalyst. The resulting product is then purified using various chromatographic techniques to obtain pure this compound. The synthesis of this compound has been optimized to yield high purity and high yields, making it suitable for large-scale production.
Applications De Recherche Scientifique
4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It is a highly potent and selective agonist for the serotonin 5-HT1A receptor, which has been implicated in the regulation of mood, anxiety, and stress-related behaviors. This compound has been shown to exhibit anxiolytic, antidepressant, and neuroprotective effects in various preclinical models. It has also been studied for its potential applications in the treatment of various neuropsychiatric disorders, including anxiety disorders, depression, and schizophrenia.
Propriétés
IUPAC Name |
4-(2-methylphenyl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-15-7-5-6-10-17(15)20-11-13-21(14-12-20)18(22)19-16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPHTMWPOYVCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7471006.png)


![[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid](/img/structure/B7471026.png)

![N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)



![4-[[(3-Ethyl-4-oxophthalazine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7471059.png)
